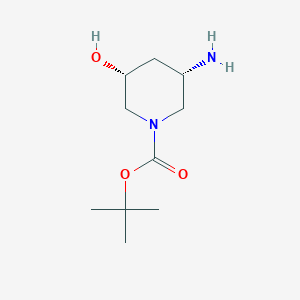
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, also known as L-AHPC-TBE, is a chemical compound that belongs to the family of amino acids. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester has been shown to have a variety of potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester has also been used to study the role of NMDA receptors in learning and memory, as well as in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester acts as a selective agonist for the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic transmission and plasticity. When (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester binds to the NMDA receptor, it causes the receptor to open and allow the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and physiological effects:
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the amplitude and duration of NMDA receptor-mediated currents, as well as to enhance the induction of long-term potentiation (LTP) in hippocampal neurons. (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester has also been shown to enhance spatial learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is its selectivity for the NMDA receptor, which allows for more precise manipulation of this receptor in experimental settings. However, one limitation of (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.
Zukünftige Richtungen
There are many potential future directions for research on (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester. One area of interest is the role of NMDA receptors in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective NMDA receptor agonists for use in experimental settings. Additionally, (3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester could be used as a tool to study the role of NMDA receptors in other physiological processes, such as pain perception and addiction.
Synthesemethoden
(3S,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate with hydroxylamine hydrochloride and sodium cyanoborohydride, followed by the deprotection of the tert-butyl group using trifluoroacetic acid. Enzymatic synthesis involves the use of enzymes such as transaminases and hydrolases to catalyze the reaction between the starting materials.
Eigenschaften
IUPAC Name |
tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-Cyclopropyl-4-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2460137.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline](/img/structure/B2460138.png)

![N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2460141.png)
![6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2460142.png)
![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460143.png)
![3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride](/img/structure/B2460145.png)
![(2S)-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2460146.png)

![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2460151.png)


![2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2460159.png)